N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester
Overview
Description
N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a complex organic compound with a unique structure that includes a biphenyl core, an aminomethyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester typically involves multiple steps, including the formation of the biphenyl core, introduction of the aminomethyl group, and attachment of the tert-butyl carbamate moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boronic acid or ester, and a halide or triflate substrate. The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as amines or thiols can replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N- [ [ [ (1,1-dimethylethoxy)carbonyl]amino] [ [4- [2- (1-pyrrolidinyl)ethoxy]phenyl]amino]Methylene]-, 1,1-dimethylethyl ester
- Diethylhexyl Butamido Triazone
Uniqueness
N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its biphenyl core and tert-butyl carbamate moiety differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester, commonly referred to as the compound of interest, is a synthetic organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₂₅H₃₁N₃O₃
- Molecular Weight : 417.5 g/mol
- CAS Number : 1003316-12-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as a modulator of P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. The compound's structure suggests it may influence P-gp's ATPase activity, which is essential for its efflux function.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in various cellular models:
-
P-glycoprotein Modulation :
- The compound has shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines by inhibiting P-gp function .
- In a study involving ATPase assays, it was found to stimulate the basal ATPase activity of P-gp, suggesting it acts as a substrate rather than an inhibitor .
- Cytotoxicity :
- Selectivity :
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Tumor Volume Reduction :
Case Study 1: Cancer Treatment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in combination with standard chemotherapeutics. Results indicated that co-administration improved drug retention in resistant cell lines and significantly enhanced overall survival rates in treated mice compared to controls .
Case Study 2: Drug Resistance Reversal
Another investigation focused on the compound's ability to reverse drug resistance in various cancer types. The findings suggested that it not only increased the sensitivity of resistant cells to paclitaxel but also modulated key signaling pathways associated with drug resistance mechanisms .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]-4-phenylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-25(2,3)31-24(30)28-21-14-13-20(18-7-5-4-6-8-18)15-22(21)27-23(29)19-11-9-17(16-26)10-12-19/h4-15H,16,26H2,1-3H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWOYXFMKVDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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